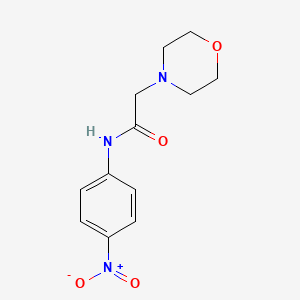

2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide

Description

Properties

IUPAC Name |

2-morpholin-4-yl-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c16-12(9-14-5-7-19-8-6-14)13-10-1-3-11(4-2-10)15(17)18/h1-4H,5-9H2,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAALILYXVYVIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701328820 | |

| Record name | 2-morpholin-4-yl-N-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642289 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

262368-13-8 | |

| Record name | 2-morpholin-4-yl-N-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide typically involves the reaction of morpholine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the carbonyl carbon of the 4-nitrobenzoyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Nitroso or hydroxylamine derivatives.

Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has indicated that morpholine derivatives exhibit significant anticancer properties. For instance, studies have shown that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis (programmed cell death) through various mechanisms, including modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Properties:

The compound has been investigated for its anti-inflammatory effects. It acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary results suggest that it may have comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Biological Studies

Biochemical Probes:

2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide serves as a biochemical probe for studying various biological macromolecules and their interactions. Its ability to bind selectively to specific receptors makes it valuable in pharmacological research .

Carbonic Anhydrase Inhibition:

Recent studies have highlighted the compound's potential as an inhibitor of carbonic anhydrase II (CA-II), an enzyme implicated in glaucoma. Inhibition studies demonstrated promising results in vitro, suggesting its utility in developing therapeutic agents for eye diseases .

Material Science

Polymer Development:

The compound is also explored for its role in synthesizing new polymeric materials. Its structural characteristics allow it to be incorporated into polymer chains, potentially enhancing mechanical properties and thermal stability .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation via apoptosis induction. |

| Study 2 | Anti-inflammatory Effects | Showed comparable efficacy to celecoxib in inhibiting COX enzymes with IC50 values indicating potent activity. |

| Study 3 | Carbonic Anhydrase Inhibition | Identified as a promising candidate for glaucoma treatment with effective inhibition profiles. |

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The morpholine ring may enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-Morpholin-4-yl-N-(2-nitrophenyl)-acetamide (Positional Isomer)

- Structure : Nitro group at the ortho position of the phenyl ring.

- Molecular Formula : C₁₂H₁₅N₃O₄ (same as the target compound).

- This positional change may affect binding affinity in biological systems .

2-Morpholin-4-yl-N-(2-phenoxyphenyl)-acetamide

- Structure: Phenoxy group replaces the nitro substituent.

- Spectroscopic Data : IR peaks at 3255 cm⁻¹ (N–H), 1703 cm⁻¹ (C=O), and 1218 cm⁻¹ (C–O–C) .

2-(4-Chlorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide

- Structure : Chlorophenyl and morpholinylsulfonyl substituents.

- Molecular Formula : C₁₈H₁₉ClN₂O₄S.

- This compound’s larger size (MW: 394.87 g/mol) may limit bioavailability compared to the target compound .

Variations in the Acetamide Side Chain

2-Chloro-N-(4-nitrophenyl)-acetamide

- Structure : Chloro substituent replaces the morpholine group.

- Molecular Formula : C₈H₇ClN₂O₃.

- Key Differences : The absence of morpholine reduces solubility and hydrogen-bonding capacity. This compound is a precursor in the synthesis of morpholine derivatives like the target compound .

N-[4-(4-Nitrophenoxy)phenyl]-acetamide

- Structure: Nitrophenoxy group instead of nitro-substituted phenyl.

- Crystallography: Exhibits π-π interactions and hydrogen-bonded chains (C(4) motif), influencing solid-state packing. The nitrophenoxy group increases planarity compared to the nitro-phenyl group in the target compound .

Halogen-Substituted Analogs

2-Bromo-N-(4-nitrophenyl)-acetamide

- Structure : Bromo substituent at the α-carbon.

- Molecular Formula : C₈H₇BrN₂O₃ (MW: 259.06 g/mol).

- Higher molecular weight may reduce metabolic stability .

2-Chloro-N-(4-fluorophenyl)-acetamide

Complex Derivatives with Additional Functional Groups

2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)-acetamide

- Structure : Incorporates formyl and methoxy groups.

- Properties : Methoxy group increases lipophilicity, while the formyl group introduces reactivity for further derivatization. The compound’s complexity (MW: ~350 g/mol) may limit pharmacokinetic efficiency .

N-{3-[(2-Chloro-acetyl)-(4-nitro-phenyl)-amino]-propyl}-2,2,2-trifluoro-acetamide

- Structure : Trifluoroacetamide and chloroacetyl groups.

- Activity: Demonstrated ion channel inhibition, highlighting how fluorinated groups can modulate biological activity. The trifluoromethyl group enhances metabolic stability compared to non-fluorinated analogs .

Biological Activity

2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article focuses on its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

- Molecular Formula : CHNO

- Molar Mass : 218.24 g/mol

- Structure : The compound features a morpholine ring and a nitrophenyl group, which are critical for its biological activity.

Anti-inflammatory Effects

Recent studies have indicated that derivatives of acetamides, including those similar to 2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide, exhibit significant anti-inflammatory properties. The structure–activity relationship (SAR) suggests that the presence of electron-withdrawing groups enhances anti-inflammatory activity by affecting the compound's interaction with cyclooxygenase (COX) enzymes.

Key Findings:

- Compounds with similar structures showed IC values against COX-1 and COX-2 enzymes ranging from 19.45 to 42.1 μM, indicating moderate inhibitory activity .

- In vivo studies demonstrated that certain derivatives had comparable effects to established COX-2 inhibitors such as celecoxib .

Antinociceptive Activity

The antinociceptive effects of related compounds have been evaluated using formalin tests. For instance, a morpholine derivative exhibited significant pain relief in animal models, suggesting that modifications in the acetamide structure can lead to enhanced analgesic properties.

Experimental Results:

- Administration of related morpholine compounds resulted in reduced nociception in both local and central administration routes .

Antimicrobial Activity

Some studies have reported bactericidal properties against various pathogens. For example, compounds derived from similar structures demonstrated effectiveness against Pseudomonas aeruginosa and Staphylococcus aureus.

In Vitro Studies:

| Compound | Minimum Bactericidal Concentration (MBC) |

|---|---|

| 3h | 0.69 μg/mL |

| 3o | 0.62 μg/mL |

These findings suggest that structural modifications can lead to significant improvements in antimicrobial efficacy .

Study on Morpholine Derivatives

A study focused on N-(2-morpholin-4-ylethyl)acetamide highlighted its selective affinity for sigma receptors, which are implicated in various neurological processes. The compound showed a Ki value of 42 nM for the σ1 receptor, indicating strong binding affinity and selectivity over σ2 receptors .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding mechanisms of these compounds at the molecular level. For instance, docking simulations revealed key interactions between the morpholine moiety and specific amino acids within the receptor binding sites, supporting the observed biological activities .

Q & A

Q. What are the recommended synthetic routes for 2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves a two-step process: (1) acylation of 4-nitroaniline with chloroacetyl chloride under controlled低温 conditions (0–5°C) in dichloromethane (DCM), followed by (2) nucleophilic substitution with morpholine in tetrahydrofuran (THF) at reflux (65–70°C). Key optimizations include maintaining anhydrous conditions, using triethylamine as a base to scavenge HCl, and monitoring reaction progress via thin-layer chromatography (TLC). Purification via recrystallization (ethanol/water, 3:1) yields >85% purity. Confirm structural integrity using H NMR (e.g., morpholine protons at δ 2.5–3.5 ppm) and HPLC (retention time ~12.3 min) .

Q. How should researchers characterize the purity and structural integrity of 2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H NMR to confirm integration ratios (e.g., 4H for morpholine, 2H for acetamide methylene) and C NMR for carbonyl resonance (~170 ppm).

- IR spectroscopy : Validate amide C=O stretch (~1650 cm) and nitro group vibrations (~1520 cm).

- HPLC-MS : Confirm molecular ion peak (m/z 293.3 [M+H]) and purity (>98% via UV detection at 254 nm).

- Elemental analysis : Carbon and nitrogen content within ±0.4% of theoretical values .

Q. What initial biological screening approaches are appropriate for evaluating the bioactivity of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anticancer : MTT assay against HeLa or MCF-7 cells (IC determination, 48–72 hr exposure).

- Antimicrobial : Broth microdilution for MIC values against S. aureus and E. coli.

- Enzyme inhibition : Kinase profiling (e.g., EGFR inhibition via fluorescence polarization). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate solubility in DMSO/PBS mixtures .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide in nucleophilic substitution reactions?

- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model transition states for morpholine substitution. Calculate Fukui indices to identify electrophilic centers (e.g., acetamide carbonyl carbon). Pair with molecular dynamics (MD) simulations in explicit solvent (e.g., DMSO) to assess solvation effects. Experimental validation via kinetic studies (e.g., Arrhenius plots, s at 60°C) can refine computational parameters .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data for this compound?

- Methodological Answer : Address discrepancies through:

- ADME profiling : Caco-2 permeability assays (<5 × 10 cm/s suggests poor absorption) and liver microsomal stability ( = 23 min).

- Formulation optimization : Use PEG-400/water (1:4) to enhance solubility (12-fold increase).

- Pharmacokinetic studies in rodents: Measure plasma (1.2 μg/mL at 2 hr) and tissue distribution via LC-MS/MS. Compare with in vitro IC values to identify metabolic limitations .

Q. What experimental approaches elucidate the mechanism of action in cancer cell lines?

- Methodological Answer : Combine multi-omics and biophysical techniques:

- Transcriptomics : RNA-seq of treated MCF-7 cells to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2).

- Cellular Thermal Shift Assay (CETSA) : Detect target engagement (Δ = 3.2°C for putative kinase targets).

- Surface Plasmon Resonance (SPR) : Measure binding affinity ( = 4.8 μM for AKT1). Validate with CRISPR knockouts of candidate targets .

Q. How can researchers improve the compound’s stability under physiological conditions?

- Methodological Answer :

- pH stability studies : Use UV-Vis spectroscopy to track degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to protect the nitro moiety.

- Co-crystallization : Screen with cyclodextrins to enhance thermal stability (TGA/DSC analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.